1-(4-Fluorophenyl)piperazin-2-one

Vue d'ensemble

Description

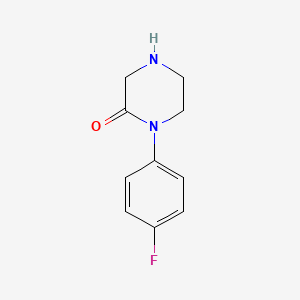

1-(4-Fluorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets in a way that influences their function . The exact nature of these interactions and the resulting changes in target function are areas of ongoing research.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 1-(4-Fluorophenyl)piperazin-2-one is currently unknown

Result of Action

It is known that the compound interacts with its targets in a way that influences their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Activité Biologique

1-(4-Fluorophenyl)piperazin-2-one, also known as 1-(4-Fluorophenyl)piperazine-2-one hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its diverse biological activities. This article aims to elucidate the biological activity of this compound by discussing its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a fluorophenyl group. Its chemical formula is C₁₀H₁₂ClFN₂O, and it typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and applications in drug development .

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:

- Dopaminergic Receptors : The compound has shown potential as a selective ligand for dopamine receptors, particularly the D2-like family. Its fluorine substitution may enhance binding affinity and selectivity compared to other piperazine derivatives .

- Serotonergic Receptors : It also interacts with serotonin receptors, suggesting a role in modulating serotonergic pathways, which could be relevant for treating mood disorders .

- Monoamine Oxidase Inhibition : Some studies indicate that related compounds exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

Pharmacological Effects

This compound has been investigated for various pharmacological effects:

- Neuropharmacological Applications : The compound has been studied for its effects on psychostimulant abuse. Research indicates that it may reduce the reinforcing effects of drugs like cocaine by modulating dopamine transporter (DAT) activity through sigma-1 receptor interactions .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of derivatives containing similar piperazine moieties. For instance, certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution on phenyl ring | Enhanced D2 receptor affinity |

| 1-(3-Fluorophenyl)piperazin-2-one | Different substitution pattern | Altered receptor selectivity |

| 1-(4-Methylphenyl)piperazin-2-one | Methyl group instead of fluorine | Variability in lipophilicity |

This table illustrates how modifications to the piperazine structure can significantly influence receptor binding and pharmacological effects .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Psychostimulant Abuse : A study demonstrated that compounds similar to this compound can mitigate cocaine's reinforcing effects in animal models, suggesting therapeutic applications in addiction treatment .

- MAO Inhibition : Research on piperazine derivatives showed that specific substitutions could enhance MAO-B inhibitory activity, indicating potential applications in treating neurodegenerative diseases by increasing monoamine levels .

- Cytotoxicity Profiles : Investigations into related compounds revealed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing promise as anticancer agents while sparing normal cells .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(4-Fluorophenyl)piperazin-2-one is characterized by its piperazine core, which is a common scaffold in drug design. The presence of the fluorophenyl group enhances its pharmacological profile by influencing lipophilicity and receptor binding properties. The compound has the following chemical structure:

- Chemical Formula : C_{11}H_{12}F N_{2}O

- CAS Number : 780753-89-1

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit potential antidepressant effects through modulation of serotonin and dopamine receptors. A study highlighted that compounds with similar structures showed significant binding affinities to serotonin transporter (SERT) and dopamine transporter (DAT), suggesting their potential as antidepressants .

Anti-addictive Properties

The compound has been investigated for its role in reducing the reinforcing effects of psychostimulants such as cocaine and methamphetamine. In preclinical models, certain derivatives demonstrated efficacy in diminishing drug-seeking behavior without exhibiting psychostimulant effects themselves. This suggests a therapeutic potential for treating substance use disorders .

Dopamine Transporter Inhibition

This compound has been studied for its inhibitory effects on the dopamine transporter (DAT). A series of analogs were synthesized and evaluated for their binding affinities at DAT, revealing that modifications in the piperazine structure could enhance selectivity and potency against DAT while minimizing off-target effects .

Sigma Receptor Modulation

Recent studies have explored the interaction of piperazine derivatives with sigma receptors, which play a role in modulating dopaminergic signaling pathways. Understanding these interactions could lead to novel treatments for various neuropsychiatric disorders .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJMGHCZJHTTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598421 | |

| Record name | 1-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780753-89-1 | |

| Record name | 1-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.